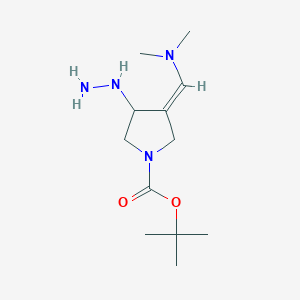![molecular formula C8H6N2O2S B11772151 5-Methyl-6-nitrobenzo[d]thiazole](/img/structure/B11772151.png)
5-Methyl-6-nitrobenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-6-nitrobenzo[d]thiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds The structure of this compound consists of a benzene ring fused with a thiazole ring, with a methyl group at the 5th position and a nitro group at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-nitrobenzo[d]thiazole typically involves the reaction of appropriate substituted benzaldehydes with thioamides under acidic conditions. One common method is the condensation of 5-methyl-2-aminobenzenethiol with 6-nitrobenzaldehyde in the presence of glacial acetic acid. The reaction is carried out in ethanol as a solvent, and the mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and alternative solvents may be explored to improve the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-6-nitrobenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the nitro group.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Condensation: Aldehydes, ketones, glacial acetic acid.
Major Products Formed:
Reduction: 5-Methyl-6-aminobenzo[d]thiazole.
Substitution: Various halogenated or nitrated derivatives.
Condensation: Schiff bases and other condensation products.
Applications De Recherche Scientifique
5-Methyl-6-nitrobenzo[d]thiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its derivatives have shown promising activity against various pathogens and cancer cell lines.
Material Science: The compound is used in the synthesis of dyes, pigments, and photochemical materials. Its unique structure allows for the development of materials with specific optical and electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of rubber vulcanization accelerators and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-6-nitrobenzo[d]thiazole varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death. In material science, the compound’s unique electronic structure allows it to participate in photochemical reactions, making it useful in the development of light-sensitive materials.
Comparaison Avec Des Composés Similaires
5-Methyl-2-aminobenzo[d]thiazole: Similar structure but with an amino group instead of a nitro group.
6-Nitrobenzo[d]thiazole: Lacks the methyl group at the 5th position.
5-Methylbenzo[d]thiazole: Lacks the nitro group at the 6th position.
Uniqueness: 5-Methyl-6-nitrobenzo[d]thiazole is unique due to the presence of both the methyl and nitro groups, which confer specific chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H6N2O2S |
|---|---|
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
5-methyl-6-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C8H6N2O2S/c1-5-2-6-8(13-4-9-6)3-7(5)10(11)12/h2-4H,1H3 |
Clé InChI |
FQRUUALTBAQUOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1[N+](=O)[O-])SC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



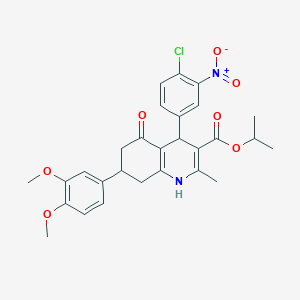
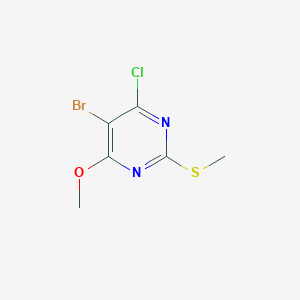
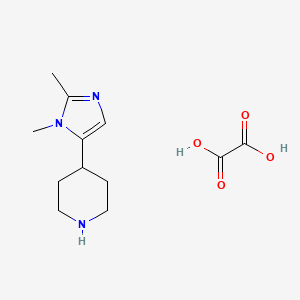
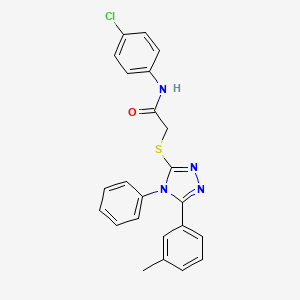
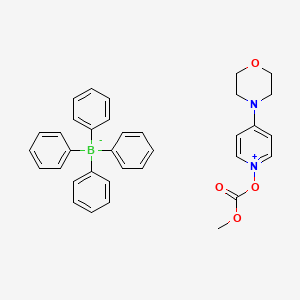
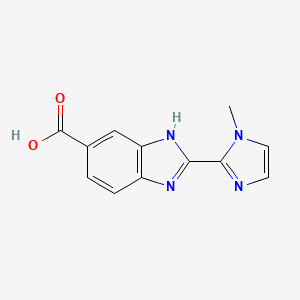
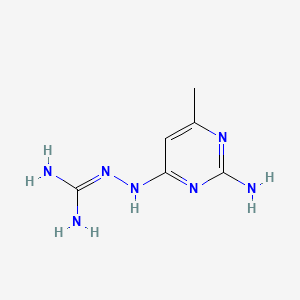
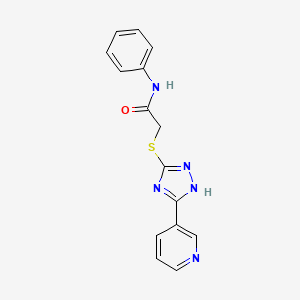
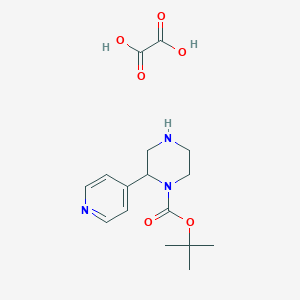
![3-Amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772131.png)
![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B11772147.png)

